gamma-Butyrolactone

Catalog No.
S3683475
CAS No.
96-48-0
M.F
C4H6O2
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Butyrolactone

CAS Number

96-48-0

Product Name

gamma-Butyrolactone

IUPAC Name

oxolan-2-one

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2

InChI Key

YEJRWHAVMIAJKC-UHFFFAOYSA-N

SMILES

C1CC(=O)OC1

Solubility

greater than or equal to 100 mg/mL at 55 °F (NTP, 1992)
Miscible with alcohol and ether.
Very soluble in acetone, benzene, diethyl ether, and ethanol.
Miscible with water. Soluble in methanol, ethanol, acetone, ether, benzene.
1000.0 mg/mL
Solubility in water: very soluble
soluble in water; miscible with alcohol

Synonyms

1,4 Butanolide, 1,4-Butanolide, 4 Butyrolactone, 4 Hydroxybutyric Acid Lactone, 4-Butyrolactone, 4-Hydroxybutyric Acid Lactone, Dihydro-2(3H)-furanone, Furanone, tetrahydro 2, Furanone, tetrahydro-2-, gamma Butyrolactone, gamma-Butyrolactone, Lactone, 4-Hydroxybutyric Acid

Canonical SMILES

C1CC(=O)OC1

Solvent and Reaction Intermediate

  • GBL is a valuable solvent due to its properties. It's a colorless liquid that readily mixes with water and many organic solvents []. This makes it useful in various chemical reactions where a non-reactive and easily removed solvent is needed [].
  • Beyond its role as a solvent, GBL can also function as a reaction intermediate. Its chemical structure allows it to participate in reactions as a reactant or catalyst, leading to the formation of desired products [].

Battery and Capacitor Research

  • GBL shows promise as a component in the development of new electrolytes for Lithium-ion batteries and capacitors [, ]. Its ability to dissolve electrolytes and its favorable chemical properties make it a potential candidate for improving the efficiency and safety of these energy storage devices [, ].

Gamma-Butyrolactone is the simplest four-carbon lactone, characterized by its colorless, hygroscopic liquid form and a weak characteristic odor. It is chemically represented as C₄H₆O₂ and has a molecular weight of approximately 86.09 g/mol . In aqueous environments, gamma-butyrolactone establishes a pH-dependent equilibrium with gamma-hydroxybutyric acid. At lower pH levels, the lactone form predominates, while at higher pH levels, the hydroxy acid form becomes more prevalent .

GBL is a substance of concern due to its conversion to GHB, a depressant with psychoactive effects.

  • Toxicity: GBL itself can cause drowsiness, dizziness, nausea, and respiratory depression at high doses [].
  • Abuse Potential: GBL is a known precursor to GHB, a depressant drug with a history of misuse. Conversion to GHB in the body can lead to intoxication and dependence [, ].
  • Flammability: GBL is a flammable liquid with a flash point of 84°C [].
And for dissolving polymers.
  • Industrial Uses: It serves as a cleaning agent and paint stripper due to its effective solvent properties .
  • Precursor for Pharmaceuticals: Gamma-butyrolactone is utilized in the synthesis of various pharmaceuticals, including gamma-hydroxybutyric acid, which has therapeutic applications .
  • Several methods are employed for synthesizing gamma-butyrolactone:

    • From Gamma-Hydroxybutyric Acid: The most common method involves the dehydration of gamma-hydroxybutyric acid using heat or through chemical agents .
    • Photoredox Catalysis: Recent advancements have introduced a two-step synthesis process involving photoredox and hydrogen atom transfer catalysis. This method has shown exceptional efficiency in producing gamma-butyrolactones from allylic alcohols .
    • Direct Synthesis from Butadiene: Another synthetic route involves the reaction of butadiene with carbon monoxide and hydrogen in the presence of catalysts to yield gamma-butyrolactone .

    Gamma-butyrolactone interacts with several substances that can enhance or inhibit its effects:

    • Central Nervous System Depressants: Co-administration with other CNS depressants can lead to compounded sedative effects, increasing risks of respiratory depression and overdose .
    • Alcohol: The combination of gamma-butyrolactone with alcohol can significantly heighten drowsiness and sedation, leading to serious side effects .
    • Other Medications: Certain medications like ritonavir and divalproex sodium can alter the metabolism of gamma-butyrolactone, potentially increasing its effects and side effects when taken together .

    Several compounds share structural similarities with gamma-butyrolactone. Here are some notable examples:

    Compound NameStructure TypeKey Differences
    Gamma-Hydroxybutyric AcidHydroxy AcidDirectly derived from gamma-butyrolactone; more polar.
    1,4-ButanediolDiolContains two hydroxyl groups; used as an industrial solvent.
    Delta-ValerolactoneLactoneHas five carbons instead of four; different reactivity profile.
    CaprolactamLactamSix-membered ring; used primarily in nylon production.

    Uniqueness of Gamma-Butyrolactone

    Gamma-butyrolactone stands out due to its dual role as both a solvent and a precursor for biologically active compounds like gamma-hydroxybutyric acid. Its ability to undergo hydrolysis into a potent central nervous system depressant adds complexity to its profile compared to other lactones and diols.

    Physical Description

    4-butyrolactone is a clear colorless oily liquid with a pleasant odor. (NTP, 1992)
    Liquid
    Colorless, oily liquid with a pleasant odor; [CAMEO]
    COLOURLESS OILY HYGROSCOPIC LIQUID.
    colourless to slightly yellow liquid with a faint, sweet, caramel-like odou

    Color/Form

    Oily liquid
    Colorless liquid

    XLogP3

    -0.6

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    86.036779430 g/mol

    Monoisotopic Mass

    86.036779430 g/mol

    Boiling Point

    399 to 401 °F at 760 mmHg (NTP, 1992)
    204 °C at 760 mm Hg
    204.00 to 205.00 °C. @ 760.00 mm Hg
    204 °C

    Flash Point

    209 °F (NTP, 1992)
    209 °F
    209 °F (OPEN CUP)
    209 °F (98 °C) (open cup)
    98 °C c.c.

    Heavy Atom Count

    6

    Vapor Density

    3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
    Relative vapor density (air = 1): 3.0

    Density

    1.1286 at 59 °F (NTP, 1992) - Denser than water; will sink
    1.1296 g/cu cm at 20 °C
    Density: 1.1441 at 0 °C/0 °C; 1.1286 at 15 °C/0 °C
    Relative density (water = 1): 1.13 (20 °C)
    1.120-1.130

    LogP

    -0.64 (LogP)
    -0.64
    log Kow = -0.64

    Odor

    Pleasant odor
    Faint odo

    Odor Threshold

    Aroma threshols values: Detection: 20 to 50 ppm.

    Decomposition

    When heated to decomposition it emits acrid and irritating fumes.

    Melting Point

    -49 °F (NTP, 1992)
    -43.53 °C
    -45 °C
    -44 °C

    UNII

    OL659KIY4X

    Related CAS

    31213-03-3

    GHS Hazard Statements

    Aggregated GHS information provided by 3647 companies from 43 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 16 of 3647 companies. For more detailed information, please visit ECHA C&L website;
    Of the 41 notification(s) provided by 3631 of 3647 companies with hazard statement code(s):;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (12.61%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (68.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H319 (31.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H331 (12.37%): Toxic if inhaled [Danger Acute toxicity, inhalation];
    H336 (62.16%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
    Narcotic effects];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Solvents

    Mechanism of Action

    Gamma-butyrolactone in animal studies is rapidly converted to gamma hydroxybutyrate. This may account for the subsequent central nervous system depressant. Gamma-butyrolactone is an anesthetic that causes a selective increase in brain dopamine by antagonizing transmitter release from nerve terminal. It is also an endogenous brain metabolite that may be derived from glutamate through gamma-aminobutyrate.
    The involvement of intranigral gamma-aminobutyric acid (GABA) receptors in the control of generalized non-convulsive epilepsy was investigated in the rat in 3 models of petit mal epilepsy induced by systemic administration of gamma-butyrolactone, pentylenetetrazol and 4,5,6,7-tetrahydroisoxazolo [5,4-c]pyridin 3-ol (THIP). Bilateral intranigral injection of muscimol (2 ng/0.2 uL/side), a gamma-aminobutyric acid receptor agonist, significantly reduced the duration of EEG-recorded spike-and-wave discharges induced by gamma-butyrolactone (100 and 200 mg/kg ip), pentylenetetrazol (20 mg/kg ip) and THIP (7.5 mg/kg ip). This treatment had no effect on the electroencephalographic discharges observed after injection of THIP (10 mg/kg ip). Bilateral injection of muscimol (2 and 4 ng/side) into the substantia nigra did not modify the latency of onset nor the duration of clonic seizures induced by pentylenetetrazol at the dose of 40 mg/kg ip. Bipolar depth electrode recording indicated that intranigral injection of muscimol did not alter nigral electroencephalographic activity. Autoradiography following intranigral injection of [3H]muscimol indicated a diffusion not exceeding 400 microns from the injection site. These results confirm that activation of gamma-aminobutyric acid receptors in the substantia nigra suppresses the occurrence of spike-and-wave discharges in animal models of generalized non-convulsive epilepsy.

    Vapor Pressure

    less than 1 mmHg at 77 °F (NTP, 1992)
    0.45 [mmHg]
    4.5X10-1 mm Hg at 25 °C
    Vapor pressure, kPa at 20 °C: 0.15

    Pictograms

    Acute Toxic Irritant

    Corrosive;Acute Toxic;Irritant

    Impurities

    The main impurities in the Reppe-based process are 1,4-butanediol, butyric acid, and water; in the maleic ester based processes, dimethyl succinate, 4-hydroxybutyl butyl ether, and water.

    Other CAS

    96-48-0

    Absorption Distribution and Excretion

    gamma-Butyrolactone appears to be readily absorbed through guinea pig skin. In rat, at least 10% of the applied dose penetrated the skin. Data describing the uptake of gamma-butyrolactone from the gastrointestinal or the respiratory system were not located in the literature. The biological degradation of gamma-butyrolactone in mammals is rapid. It is hydrolyzed to gamma-hydroxybutyric acid in the blood and liver. In rats, gamma-hydroxybutyric acid is excreted as CO2. gamma-Butyrolactone has a weak narcotic effect due to its fast metabolic conversion to gamma-hydroxybutyric acid, which has an effect on the central nervous system. ...
    gamma-Butyrolactone ... is ... rapidly hydrolyzed to gamma-hydroxybutyric acid ... In rats, (1-(14)C)- or (4-(14)C)-hydroxybutyrate given by inhalation is excreted as (14)CO2; about 66% of activity was excreted in 6 hr and additional 10-20% within 18 hr.
    Male Sprague-Dawley rats (weighing 200 to 250 g, 6 rats/experiment) received a single gamma-butyrolactone dose of 500 mg/kg bw by the oral, ip or iv route. The investigators analyzed the blood and brain for gamma-butyrolactone and gamma-hydroxybutyric acid, the chemical's primary metabolite, for a period of 60 minutes after administration. Blood levels of gamma-butyrolactone after oral administration were below the limit of detection of 18 ug/mL in 3 and 5 out of 6 animals, independently of the time of measurement, whereas the remaining animals had time-independent levels between 22.5 and 82.5 ug/mL. The levels observed for the primary metabolite, gamma-hydroxybutyric acid, reached a peak value of 611 ug/mL at 15 minutes and were still 466 ug/mL at 60 minutes. Following ip and iv administration, there was also very rapid hydrolysis of gamma-butyrolactone to gamma-hydroxybutyric acid. The blood gamma-butyrolactone levels was 63 ug/mL 5 minutes after ip injection, while it was 22.5 ug/mL at 60 minutes; however, only 2 out of 6 animals had levels above the limit of detection at 60 minutes. Upon iv injection, the 5-minute value was 85 ug/mL, whereas gamma-butyrolactone was no longer detectable after 15 minutes. The concentration levels of gamma-hydroxybutyric acid seen after ip dosing dropped from a maximum of 694 ug/mL (5-minute value) 521 ug/mL at 60 minutes, whereas iv injection led to a maximum level of 550 ug/mL (15-minute value) which dropped to 430 ug/mL at 609 minutes. In brain, oral dosing resulted in maximum gamma-butyrolactone levels of 170 ug/g were found after 3 minutes, and time-independent gamma-butyrolactone levels of 14.8 to 29.1 ug/g were detected 15 to 60 minutes after dosing; the concentration of gamma-hydroxybutyric acid reached its peak of 191.6 ug/g after 30 minutes and fell to 129.1 ug/g at 60 minutes (no brain levels were measured after iv administration... .The data permit the conclusion that gamma-butyrolactone is very rapidly and apparently completely absorbed from the gastrointestinal tract and undergoes very rapid metabolism to gamma-hydroxybutyric acid.
    ... Studies on the absorption of gamma-butyrolactone were carried out in at least 3, usually 4, male Sprague-Dawley rats (weighing 260 to 340 g; no precise details of the number of rats used)/dose and type of treatment. gamma-Butyrolactone (purity not specified) was administered orally by gastric intubation at dose levels of 1.58 and 6.34 mmol (approximately 136 and 546 mg)/kg bw, intracardially at 1.58 mmol or iv at 6.34 mmol/kg bw. Starting immediately after administration, the plasma was analyzed for gamma-butyrolactone over a total period of 3 to 8 hours. The analytical procedure did not distinguish between gamma-butyrolactone and gamma-hydroxybutyric acid, the primary metabolite of gamma-butyrolactone, as earlier studies by the investigators had detected only gamma-hydroxybutyric acid in rat blood after administration of gamma-butyrolactone. When gamma-butyrolactone was given intracardially at 136 mg/kg bw, the plasma levels was 500 ug/mL immediately upon dosing, about 400 ug/mL after 30 minutes and slightly more than 100 ug/mL after 2 hours but then dropped to below 50 ug/mL after 2.5 hours. After oral administration of 136 mg/kg bw, plasma levels reached their peak of approximately 350 ug/mL at 15 to 30 minutes before declining with an elimination half-life of 0.3 hours to approximately 25 ug/mL within 3 hours. Plasma levels after oral administration of gamma-butyrolactone at 546 mg/kg bw remained at > or =1000 ug/mL for approximately 3 hours, as they did after iv administration of the same dose. Four hours after oral dosing, the plasma concentration was about 800 ug/mL, while it was approximately 450 ug/mL after 6 hours and slightly above 100 ug/mL after 8 hours. Subsequent to iv injection, plasma levels dropped somewhat more rapidly, reaching approximately 55 ug/mL after 8 hours (the graphical representation does not permit a more accurate reading). In percutaneous absorption studies, male Sprague-Dawley rats (weighting 275 to 525 g) had undiluted gamma-butyrolactone applied to the mechanically or mechanically and chemically depilated skin at 6.34 mmol (approximately 546 mg)/kg bw for 4 hours. The rate of percutaneous absorption depended on the method employed to pretreat the rat skin. When the skin was only shaved, the plasma concentrations rose slowly, reaching maximum levels of approximately 150 ug/mL after 1.5 to 2 hours; when the skin was shaved an subsequently treated with a commercial depilating agent (a thioglycolic acid-based formulation), the maximum plasma concentration of approximately 175 ug/mL was reached only approximately 10 minutes after gamma-butyrolactone application. Based on the areas under the plasma concentration-time curves (AUC values) it was found that, relative to the value obtained after iv administration, the fractions of dose absorbed were 85 and 98% upon oral administration, and 7 and 11% upon dermal application onto the mechanically or mechanically and chemically depilated skin, respectively.
    For more Absorption, Distribution and Excretion (Complete) data for BUTYROLACTONE (7 total), please visit the HSDB record page.

    Metabolism Metabolites

    gamma-Butyrolactone undergoes rapid and quantitative conversion by lactonases, yielding gamma-hydroxybutyric acid. Lactonases have been identified in human blood and in the blood and liver of rats, but not in the rat brain, spleen, kidney, heart, diaphragm, lung skeletal muscle or gastrointestinal tract. The enzyme isolated from human plasma had a markedly higher activity than that isolated from rat liver microsomes. Moreover, conversion in human serum had a Km value of 2.7 x 10-2 M and thus was more efficient than in rat serum (Km value 1.6 x 10-2 M...). In vitro rat blood studies gave a half-life of less than one minute for the conversion of gamma-butyrolactone to gamma-hydroxybutyric acid. Hydrolysis took place in serum and plasma, hemolyzed erythrocytes being inactive. In rat plasma, hydrolysis was 92% after 15 minutes and 100% after 30 minutes, whereas in hemolyzed erythrocytes it was only 3% after 30 minutes. the percentage hydrolyzed in rat liver homogenate was 87% after 15 minutes and 94% after 60 minutes. In cat blood, hydrolysis of gamma-butyrolactone was slower than in rat blood. Samples of rabbit and guinea pig serum also showed hydrolysis of gamma-butyrolactone (no precise details). The various media were incubated with 1.3 x 10-2 M gamma-butyrolactone at 37 °C.
    ... After IV administration to rats it is converted rapidly into gamma-hydroxybutyric acid which causes depression of CNS. It is also rapidly hydrolyzed to gamma-hydroxybutyric acid in blood and liver.
    It was observed following oral administration of gamma-butyrolactone that gamma-hydroxybutyric acid can also be formed in the intestinal tract nonenzymatically by hydrolysis.
    Four healthy subjects (2 male, 2 female) each drank 1 g gamma-butyrolactone (dissolved in water; 11:00 a.m.). Subsequently, hourly urine samples were collected for 4 hours and analyzed. Increases were observed in the excretion of S-3,4-dihydroxybutyrate, glycolic acid and gamma-hydroxybutyrate. A further metabolite was probably the tautomeric hydroxyepoxide of 4-hydroxy-3-oxobutyrate. According to the investigator, these results suggested that 4-hydroxybutyrate is metabolized by beta-oxidation.
    Gamma-Butyrolactone undergoes rapid and quantitative conversion by lactonases, yielding gamma-hydroxybutyric acid (A627).

    Wikipedia

    Gamma-Butyrolactone

    Drug Warnings

    The Food and Drug Administration is alerting consumers not to purchase or consume products, some of which are labeled as dietary supplements, that contain gamma butyrolactone (abbreviated as GBL). FDA has also asked the companies that manufacture these products to voluntarily recall them. The agency has received reports of serious health problems -- some that are potentially life-threatening -- associated with the use of these products. Although labeled as dietary supplements, these products are illegally marketed unapproved new drugs. Products containing GBL are marketed under various brand names ... . They are promoted with claims to build muscles, improve physical performance, enhance sex, reduce stress and induce sleep.
    FDA has been warning the public about a group of products sold as dietary supplements for bodybuilding, weight loss and sleep inducement which have been determined to pose a significant public health hazard. These products are chemically related to gamma butyrolactone (GBL), gamma hydroxybutyric acid (GHB), and 1,4 butanediol (BD), and can cause dangerously low respiratory rates (intubation may be required), unconsciousness/coma, vomiting, seizures, bradycardia and death. GBL, GHB and BD have been linked to at least 122 serious illnesses reported to FDA, including three deaths. These agents, which are powerful hypnotic substances known to produce significant and potentially dangerous sedative effects, also increase the effects of alcohol and are even more dangerous when consumed with other central nervous system depressant drugs.

    Biological Half Life

    Elimination half-life of 0.3 hours .. /after oral administration of 136 mg/kg bw/
    The plasma half-life in rats of gamma-butyrolactone after intravenous administration is less than one minute.

    Use Classification

    Food additives -> Flavoring Agents
    Fragrance Ingredients
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index
    Cosmetics -> Solvent

    Methods of Manufacturing

    High-pressure synthesis from acetylene and formaldehyde.
    Prepd from acetylene and formaldehyde; ... from ethylene chlorohydrin, glutaric acid, gamma-hydroxybutyric acid soln, tetrahydrofuran, or vinylacetic acid ... .
    Hydrogenation of maleic anhydride
    The Reppe process for manufacturing butyrolactone involves the endothermic dehydrogenation of 1,4-butanediol in the gas phase. ... Preheated 1,4-butanediol vapor is introduced into a hot stream of circulating hydrogen and passed at atmospheric pressure through a bed of copper catalyst at temperatures between 180 and 240 °C. The yield of butyrolactone is approximately 95%. The reaction takes place via gamma-hydroxybutyraldehyde.
    For more Methods of Manufacturing (Complete) data for BUTYROLACTONE (6 total), please visit the HSDB record page.

    General Manufacturing Information

    Photographic Film, Paper, Plate, and Chemical Manufacturing
    Miscellaneous Manufacturing
    Computer and Electronic Product Manufacturing
    Printing and Related Support Activities
    Not Known or Reasonably Ascertainable
    Paint and Coating Manufacturing
    Adhesive Manufacturing
    All Other Basic Organic Chemical Manufacturing
    Fabricated Metal Product Manufacturing
    Agriculture, Forestry, Fishing and Hunting
    Petrochemical Manufacturing
    2(3H)-Furanone, dihydro-: ACTIVE

    Analytic Laboratory Methods

    Butyrolactone is usually analyzed by gas chromatography. The butyric acid content can be determined by titration with alkali. The water content is determined by coulometric titration. Cations and anions are analyzed by atomic spectroscopy and ion chromatography, respectively.

    Clinical Laboratory Methods

    GAS CHROMATOGRAPHY IN BIOLOGICAL TISSUES.

    Storage Conditions

    Butyrolactone can be stored indefinitely. The pure product is noncorrosive and therefore can be stored and transported in carbon steel containers. Butyrolactone becomes slightly yellow on prolonged storage in carbon steel vessels without nitrogen padding. In this case stainless steel containers are recommended. The hygroscopicity of the product requires some precautions. Butyrolactone attacks concrete vigorously.
    Separated from acids, alcohols, amines and bases. Dry.

    Stability Shelf Life

    Stable at pH 7; rapidly hydrolyzed by bases, slowly hydrolyzed by acids.

    Dates

    Modify: 2023-08-20

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